![molecular formula C28H46O6 B13812734 (2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B13812734.png)

(2S,3R,5R,9R,10R,13R,14S,17S)-17-((2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl)-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

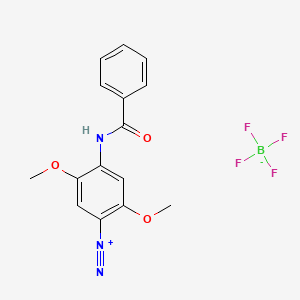

Makisterone A is a polyhydroxylated steroid belonging to the ecdysteroid family. Ecdysteroids are hormones that play a crucial role in the development, physiology, and fertility of arthropods. Makisterone A is particularly significant as it is synthesized from plant sterols and is a major ecdysteroid in certain insects, such as the large milkweed bug, Oncopeltus fasciatus .

Méthodes De Préparation

Makisterone A can be synthesized from dietary sterols. In Drosophila melanogaster, it is produced from plant sterols, while epi-makisterone A is derived from ergosterol, the major yeast sterol . The synthetic routes involve the hydroxylation of sterols at specific positions to form the polyhydroxylated structure of makisterone A.

Analyse Des Réactions Chimiques

Makisterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of makisterone A can lead to the formation of ketones, while reduction can yield alcohols .

Applications De Recherche Scientifique

Makisterone A has a wide range of scientific research applications. In biology, it is used to study the hormonal control of growth, metabolism, and development in insects. It acts as a molting hormone, regulating the transition between different developmental stages . In medicine, makisterone A has shown potential in treating cholestasis by activating the farnesoid X receptor, which plays a key role in bile acid metabolism . Additionally, it is used in the development of bioinsecticides for controlling insect pests .

Mécanisme D'action

Makisterone A exerts its effects by binding to specific receptors in insect tissues, triggering a cascade of events that lead to the production of enzymes necessary for molting. It activates the ecdysone receptor, which regulates the expression of genes involved in the molting process. In mammals, makisterone A activates the farnesoid X receptor, enhancing its activity and expression levels of target genes involved in bile acid metabolism .

Comparaison Avec Des Composés Similaires

Makisterone A is similar to other ecdysteroids such as 20-hydroxyecdysone and cyasterone. it is unique in its ability to be synthesized from plant sterols and its specific role in certain insect species . Other similar compounds include makisterone C-20,22-acetonide and polypodine B-20,22-acetonide, which have been isolated from plants like Rhaponticum uniflorum .

Propriétés

Formule moléculaire |

C28H46O6 |

|---|---|

Poids moléculaire |

478.7 g/mol |

Nom IUPAC |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17+,19+,21-,22+,23+,24-,25-,26-,27-,28-/m1/s1 |

Clé InChI |

KQBCIGPPRFLKLS-GNTNVKQKSA-N |

SMILES isomérique |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C |

SMILES canonique |

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[[(3,5-dinitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812665.png)

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812685.png)

![N4-(7-chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)-N1,N1-diethylpentane-1,4-diamine dihydrochloride](/img/structure/B13812693.png)

![2-[2-[bis(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]ethanol;titanium](/img/structure/B13812709.png)

![4-Chloro-3-[3-(4-propan-2-ylphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13812713.png)

![1-[4-(Aminomethyl)piperazin-1-yl]propan-1-one](/img/structure/B13812740.png)

![5-Chloro-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812751.png)